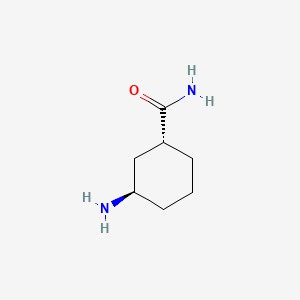
(1R,3R)-3-Aminocyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide typically involves the reduction of corresponding nitro compounds or the amination of cyclohexanecarboxylic acid derivatives. One common method includes the catalytic hydrogenation of 3-nitro-cyclohexanecarboxylic acid amide under mild conditions using palladium on carbon as a catalyst . Another approach involves the use of primary amines and nitro compounds with various methylating agents such as methanol, formaldehyde, and dimethyl carbonate .
Industrial Production Methods
Industrial production of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
Major products formed from these reactions include cyclohexanone derivatives, primary and secondary amines, and substituted cyclohexane compounds .
Applications De Recherche Scientifique
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme . It may also interact with receptors or ion channels, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3S)-3-Amino-cyclohexanecarboxylic acid amide: A stereoisomer with different reactivity and biological activity.
Cyclohexanecarboxylic acid derivatives: Compounds with similar structures but varying functional groups.
Uniqueness
(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions compared to its stereoisomers and other similar compounds .
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(1R,3R)-3-aminocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1 |
Clé InChI |
FNMALDXUUZQFPN-PHDIDXHHSA-N |
SMILES isomérique |
C1C[C@H](C[C@@H](C1)N)C(=O)N |
SMILES canonique |
C1CC(CC(C1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





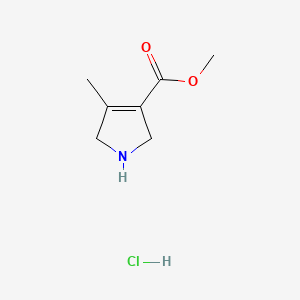
![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)
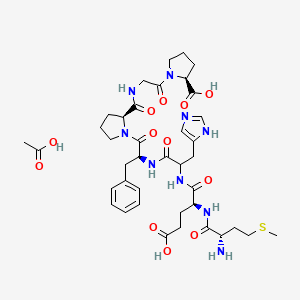
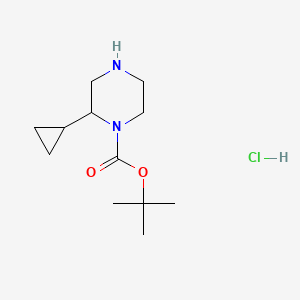
![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)

![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)

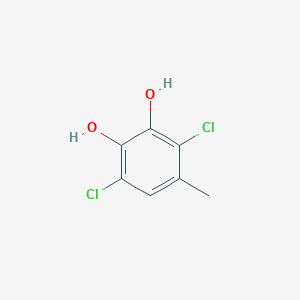
![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)

